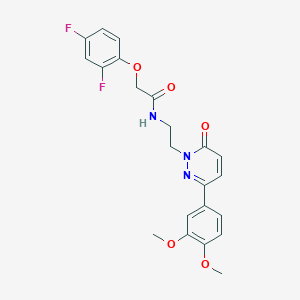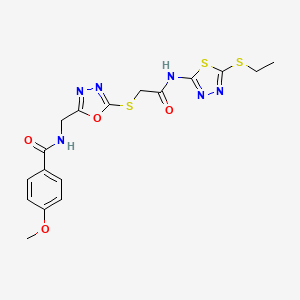![molecular formula C21H20N4O2S2 B2993245 N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428352-04-8](/img/structure/B2993245.png)
N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenylthiazole, a tetrahydrothiazolopyridine, and a cyclobutanecarboxamide. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are likely to influence its reactivity and biological activity. The presence of nitrogen, sulfur, and oxygen atoms could allow the molecule to form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carbonyl group or at the nitrogen atoms in the heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Characterization
The compound N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a novel heterocyclic compound that has been synthesized and characterized through various methods. Studies have shown the successful synthesis of heterocyclic compounds incorporating similar structural motifs, characterized by elemental analysis, NMR, FT–IR, and LC-MS spectral studies. These compounds exhibit potential applications in the development of new pharmaceuticals and materials due to their unique chemical properties (Patel & Patel, 2015).
Antimicrobial Activities
Compounds with similar structural frameworks have demonstrated significant antimicrobial activities. For instance, a series of synthesized macrocyclic pentaazapyridines and dipeptide pyridine derivatives have been evaluated for their antimicrobial potency. These studies reveal the potential of such compounds in contributing to the development of new antimicrobial agents, showcasing their broad-spectrum efficacy against various bacteria and fungi (Flefel et al., 2018).
Insecticidal Agents
Research into the synthesis of biologically active heterocyclic compounds, such as sulfonamide thiazole derivatives, indicates their potential as insecticidal agents. These compounds have been synthesized and evaluated for their toxicological, biochemical, and biological effects against specific pests like the cotton leafworm, Spodoptera littoralis. The findings suggest that such compounds can serve as a basis for developing new, more effective insecticides (Soliman et al., 2020).
Antiviral Activities
Another area of application is in the development of antiviral agents. Benzamide-based heterocycles, for example, have shown remarkable activity against the avian influenza virus, indicating the potential of these compounds in antiviral research. The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has led to the identification of compounds with significant antiviral activities, providing a foundation for the development of new treatments for viral infections (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with the COX enzymes, exhibiting potent inhibitory activities . The inhibitory activities against the COX-2 enzyme were in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% . This suggests that the compound has selective inhibition activities against the COX-2 enzyme .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated using the QiKProp module . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain due to its inhibitory effect on the COX enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-phenyl-1,3-thiazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-18(13-7-4-8-13)24-21-23-15-9-10-25(11-17(15)29-21)20(27)16-12-28-19(22-16)14-5-2-1-3-6-14/h1-3,5-6,12-13H,4,7-11H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBQYPXLTCDKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2993162.png)
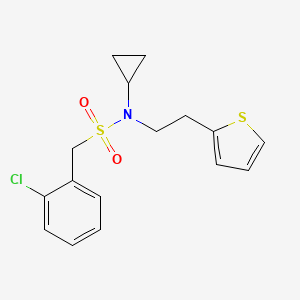
![4-(4-Methylphenyl)sulfanyl-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2993165.png)
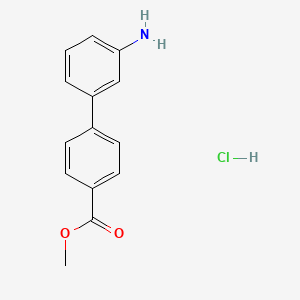
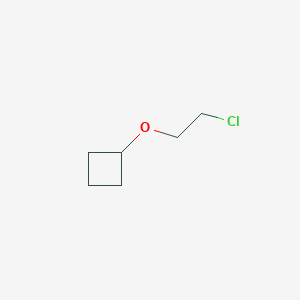
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2993170.png)
![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)
![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2993180.png)
![5-Bromo-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2993181.png)
